Fenimide

Descripción

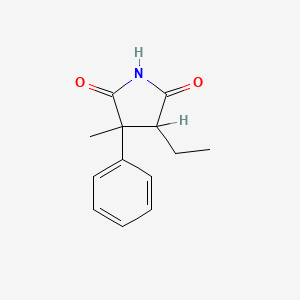

Fenimide (CAS 60-45-7) is an antipsychotic agent with the molecular formula C₁₃H₁₅NO₂ and the IUPAC name 3-Ethyl-2-methyl-2-phenylsuccinimide. Structurally, it features a pyrrolidinedione core substituted with ethyl, methyl, and phenyl groups. This compound is regulated by the U.S. FDA and European Medicines Agency (EMA) and is classified under HS 29251995 in international trade . Its mechanism of action involves modulation of central nervous system (CNS) receptors, though its exact pharmacodynamic profile remains less characterized compared to newer antipsychotics.

Propiedades

IUPAC Name |

4-ethyl-3-methyl-3-phenylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-3-10-11(15)14-12(16)13(10,2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOMHOATUARGQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC(=O)C1(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861600 | |

| Record name | 4-Ethyl-3-methyl-3-phenylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60-45-7 | |

| Record name | Fenimide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FENIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | FENIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethyl-3-methyl-3-phenylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z48G09KOD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Rutas Sintéticas: La Fenimida puede sintetizarse a través de diversas rutas, incluyendo reacciones de ciclización.

Condiciones de Reacción: Las condiciones específicas dependen del método de síntesis elegido.

Producción Industrial: La información sobre los métodos de producción a escala industrial para la Fenimida es limitada, pero puede implicar la optimización de las rutas sintéticas existentes.

Análisis De Reacciones Químicas

Reactividad: La Fenimida experimenta varias reacciones químicas, como oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes:

Productos Principales: Los productos formados dependen de las condiciones específicas de la reacción.

Aplicaciones Científicas De Investigación

Química: La Fenimida puede servir como un bloque de construcción en la síntesis orgánica.

Biología: Existe información limitada sobre sus aplicaciones biológicas.

Medicina: Los posibles usos medicinales de la Fenimida requieren una mayor investigación.

Industria: Sus aplicaciones industriales aún están por explorar.

Mecanismo De Acción

- El mecanismo exacto por el cual la Fenimida ejerce sus efectos no está bien documentado.

- Se necesita más investigación para identificar los objetivos moleculares y las vías involucradas.

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Related Compounds

Structural and Functional Overview

The table below compares Fenimide with four compounds sharing therapeutic or structural similarities:

Pharmacological and Clinical Differences

This compound vs. Fluspiperone

- Therapeutic Profile : Both are antipsychotics, but Fluspiperone’s piperidine moiety may confer affinity for dopamine D₂ receptors, similar to haloperidol, whereas this compound’s succinimide backbone suggests a distinct receptor interaction .

This compound vs. Fosenazide

- Functional Groups : Fosenazide’s diphenylphosphinyl and hydrazide groups may increase metabolic stability but pose hepatotoxicity risks, unlike this compound’s simpler succinimide structure .

- Dual Indication: Fosenazide’s antidepressant activity (via hydrazide-mediated monoamine oxidase inhibition) contrasts with this compound’s singular antipsychotic focus .

This compound vs. Fenflumizole

Research and Development Insights

- Synthesis : this compound’s synthesis involves alkylation of phenylsuccinimide precursors, whereas Fluspiperone and Fosenazide require halogenation and phosphorous-based reactions, respectively .

- Analytical Methods : High-performance liquid chromatography (HPLC) and mass spectrometry (e.g., GC×GC-TOF/MS) are critical for quantifying these compounds in pharmacokinetic studies .

Actividad Biológica

Fenimide, a compound of interest in pharmacological research, has been studied for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. This article synthesizes current findings on the biological activity of this compound, supported by data tables and case studies.

1. Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens. A study reported significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) isolates. The minimum inhibitory concentrations (MICs) were determined, revealing that certain derivatives of this compound exhibited potent antistaphylococcal activity.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 3-F-4-CF3 | 10 | S. aureus |

| 2-Br-5-CF3 | 15 | MRSA |

| 3-Cl-4-Br | 12 | S. aureus |

These findings suggest that structural modifications to this compound can enhance its antimicrobial efficacy, particularly against resistant strains of bacteria .

2. Anti-Inflammatory Potential

This compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that specific derivatives could modulate the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. Some compounds increased NF-κB activity by 10-15%, indicating a complex interplay between structure and biological activity.

Table 2: Anti-Inflammatory Effects of this compound Derivatives

| Compound | NF-κB Activity Change (%) | IC50 (µM) |

|---|---|---|

| 2-CF3-4-F | -9 | >20 |

| 3-CF3-4-NO2 | +10 | 6.5 |

| 2,6-Br-3-Cl-4-F | +15 | >20 |

The results imply that the position and type of substituents on the phenyl ring are critical for tuning the pro-inflammatory or anti-inflammatory potential of this compound derivatives .

3. Anticancer Activity

Recent studies have explored the potential anticancer effects of this compound derivatives, particularly in relation to cell proliferation inhibition in cancer cell lines. For example, certain modifications at the 7 or 4 positions of naringenin led to enhanced inhibitory effects on HCT116 colon cancer cells.

Table 3: Anticancer Activity of this compound Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Naringenin | 36.75 | HCT116 |

| Modified Compound A | 20.01 | HCT116 |

| Modified Compound B | 1.20 | HCT116 |

These results suggest that chemical modifications can significantly improve the biological activities of compounds derived from this compound, making them promising candidates for further development in cancer therapy .

Case Studies and Research Findings

- Antibacterial Efficacy : A study evaluating the antibacterial efficacy of various this compound derivatives found that compounds with specific halogen substitutions had enhanced activity against MRSA, highlighting the importance of molecular structure in antimicrobial effectiveness .

- Inflammation Modulation : Research indicated that certain derivatives could inhibit TNF-α production in macrophages, suggesting a potential therapeutic role in inflammatory diseases .

- Cancer Cell Proliferation : In vitro assays showed that modified naringenin derivatives derived from this compound significantly inhibited CDK2/cyclin E kinase activity, correlating with reduced proliferation rates in cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.